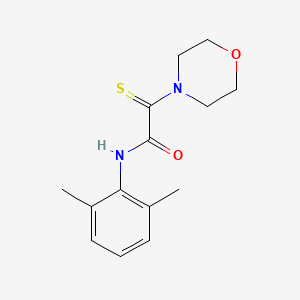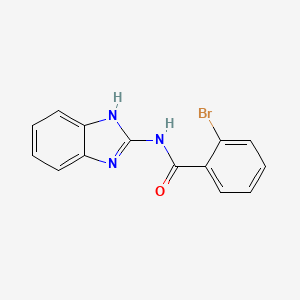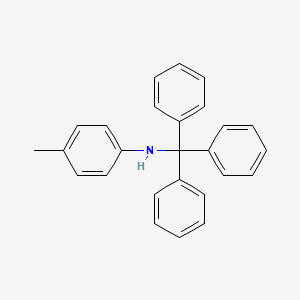
N-(phenylcarbonyl)glycyl-(E)-N-(3,4-dimethoxybenzylidene)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a dimethoxyphenyl group, and a Schiff base linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by further reactions to introduce the benzamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-{2-[(2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-OXOETHYL)AMINO]-2-OXOETHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[[2-[(3,4-dimethoxyphenyl)methylideneamino]-2-oxoethyl]amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H21N3O5/c1-27-16-9-8-14(10-17(16)28-2)11-21-18(24)12-22-19(25)13-23-20(26)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
YEXOOQHEFVUTAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114068.png)


![1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol](/img/structure/B11114082.png)

![1-[(2-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B11114090.png)
![Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11114106.png)
![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11114119.png)
![2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11114128.png)
![4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide](/img/structure/B11114135.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide](/img/structure/B11114140.png)
acetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide](/img/structure/B11114142.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B11114145.png)

